NU6027
Overview
Description
NU6027 is a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Initially developed as a CDK2 inhibitor, this compound has shown significant potential in enhancing the cytotoxicity of DNA-damaging agents, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .
Mode of Action
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine interacts with CDK2 in a unique way. It acts as an irreversible inhibitor, modifying cysteine or lysine residues within the ATP binding site of CDK2 . This distinctive mode of action offers an alternative to ATP-competitive agents .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effects of this disruption can include halted cell division and potential cell death, depending on the specific cellular context .
Pharmacokinetics
The compound’s effectiveness as an irreversible inhibitor suggests that it may have good bioavailability and the ability to reach its target within cells .
Result of Action
The primary molecular effect of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine’s action is the inhibition of CDK2 . This results in a disruption of the cell cycle, potentially leading to halted cell division . On a cellular level, this can lead to growth arrest or apoptosis, depending on the specific context and the presence of other signaling factors .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a strong affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This suggests that 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could play a role in cell cycle regulation.
Cellular Effects
In terms of cellular effects, 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could potentially influence cell function by interacting with CDK2
Molecular Mechanism
The molecular mechanism of action of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is likely related to its interaction with CDK2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NU6027 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions: NU6027 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
NU6027 has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable tool for studying the inhibition of ATR and CDK2, providing insights into the mechanisms of these kinases.
Biology: this compound is used to investigate the cellular responses to DNA damage and the role of ATR in maintaining genomic stability.
Medicine: this compound has shown potential in enhancing the efficacy of DNA-damaging anticancer therapies, making it a promising candidate for combination therapies in cancer treatment.
Comparison with Similar Compounds
VE-821: Another ATR inhibitor with similar properties to NU6027.
AZD6738: A potent ATR inhibitor used in combination with DNA-damaging agents.
Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXOLHKVGDQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327960 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220036-08-8 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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